molecular formula C17H29NO5 B12310513 ethyl (2R)-2-(tert-butoxycarbonylamino)-5-oxo-dec-9-enoate

ethyl (2R)-2-(tert-butoxycarbonylamino)-5-oxo-dec-9-enoate

Cat. No.: B12310513
M. Wt: 327.4 g/mol
InChI Key: MPHWBJHRXDNJNN-UHFFFAOYSA-N
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Description

Ethyl (2R)-2-(tert-butoxycarbonylamino)-5-oxo-dec-9-enoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-(tert-butoxycarbonylamino)-5-oxo-dec-9-enoate typically involves the protection of an amino acid derivative with a Boc group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acid derivatives often employs continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-(tert-butoxycarbonylamino)-5-oxo-dec-9-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Aqueous sodium hydroxide for ester hydrolysis.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Ethyl (2R)-2-(tert-butoxycarbonylamino)-5-oxo-dec-9-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2R)-2-(tert-butoxycarbonylamino)-5-oxo-dec-9-enoate primarily involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2R)-2-(tert-butoxycarbonylamino)-5-oxo-dec-9-enoate: Features a Boc-protected amino group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl (2R)-2-(tert-butoxycarbonylamino)-5-oxo-dodec-11-enoate: Similar structure but with a longer carbon chain.

Uniqueness

This compound is unique due to its specific combination of functional groups, which makes it particularly useful in peptide synthesis and other applications requiring selective protection of the amino group .

Properties

Molecular Formula

C17H29NO5

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxodec-9-enoate

InChI

InChI=1S/C17H29NO5/c1-6-8-9-10-13(19)11-12-14(15(20)22-7-2)18-16(21)23-17(3,4)5/h6,14H,1,7-12H2,2-5H3,(H,18,21)

InChI Key

MPHWBJHRXDNJNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(=O)CCCC=C)NC(=O)OC(C)(C)C

Origin of Product

United States

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